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Compound of Interest

Compound Name: Imiclopazine

Cat. No.: B1207428

Disclaimer: Imiclopazine is a phenothiazine antipsychotic developed in the 1960s that was
ultimately never marketed.[1] As a result, publicly available, detailed quantitative
pharmacological data is scarce. This guide synthesizes the known information about
Imiclopazine and extrapolates its likely pharmacological profile based on the well-established
characteristics of the phenothiazine class of antipsychotics. All data presented for the broader
phenothiazine class should be considered as a probable representation for Imiclopazine, but
not experimentally verified for this specific compound.

Introduction

Imiclopazine is a derivative of phenothiazine, developed by Asta-Werke in the 1960s under the
brand name Ponsital.[1] It was investigated for the treatment of schizophrenia and showed
promise in early clinical trials, demonstrating strong sedative and antiemetic properties.[1]
Despite favorable initial results, it was never commercially launched.[1] This document provides
a detailed overview of its chemical properties and inferred pharmacological profile.

Chemical Properties of Imiclopazine
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Property Value Source
1-[2-[4-[3-(2-
chlorophenothiazin-10-
IUPAC Name yl)propyl]piperazin-1- [2]
yllethyl]-3-methylimidazolidin-
2-one
Molecular Formula C25H32CIN50S [1]
Molar Mass 486.08 g-mol-1 [1]
CAS Number 7224-08-0 [1][3]
Chemical Structure See Figure 1 [2]

see)

Figure 1. Chemical Structure of Imiclopazine.

Pharmacodynamics
Mechanism of Action

Like other phenothiazine antipsychotics, the primary mechanism of action of Imiclopazine is
believed to be the antagonism of dopamine D2 receptors in the mesolimbic pathway of the
brain.[4][5][6] This blockade is thought to be responsible for its antipsychotic effects, alleviating
the positive symptoms of schizophrenia such as hallucinations and delusions.[7] All currently
effective antipsychotic medications exhibit antagonism at D2 receptors.[8][9]
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Phenothiazines are not exclusive to D2 receptors and typically interact with a range of other
neurotransmitter receptors, which accounts for their broad spectrum of effects, including side
effects.[4][5][6] These include antagonism of:

e Muscarinic M1 receptors: Leading to anticholinergic side effects like dry mouth, blurred

vision, and constipation.
o Histamine H1 receptors: Resulting in sedation and potential weight gain.[10]
e Alpha-1 adrenergic receptors: Causing orthostatic hypotension and dizziness.[10]

The following diagram illustrates the principal mechanism of action via D2 receptor blockade.

Dopamine D2 Receptor S g S N Adenylyl Cyclase
Inhibition

Click to download full resolution via product page

Caption: Dopamine D2 Receptor Antagonism by Imiclopazine.

Receptor Binding Profile

Specific receptor binding affinities for Imiclopazine are not available. However, the table below
presents a typical receptor binding profile for a phenothiazine antipsychotic, which serves as a
proxy for Imiclopazine's expected affinities. The affinity is represented by the Ki value (in nM),
where a lower value indicates a higher binding affinity.
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Typical Ki (nM) for .
Receptor o Associated Effects
Phenothiazines

Antipsychotic efficacy,

Dopamine D2 1-10 .
Extrapyramidal symptoms
. Potential mitigation of
Serotonin 5-HT2A 10 - 100 )
extrapyramidal symptoms
Histamine H1 1-20 Sedation, Weight gain
) Orthostatic hypotension,
Alpha-1 Adrenergic 5-50 o
Dizziness
o Anticholinergic effects (dry
Muscarinic M1 10 - 200

mouth, blurred vision)

Note: These values are representative of the phenothiazine class and have not been
experimentally determined for Imiclopazine.

Pharmacokinetics

Detailed pharmacokinetic parameters for Imiclopazine have not been published. The following
table summarizes the general pharmacokinetic properties expected of a phenothiazine
antipsychotic.
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General Characteristics for

Parameter L
Phenothiazines
Readily but variably absorbed after oral
Absorption administration. Subject to significant first-pass
metabolism.
Highly lipophilic, leading to a large volume of
Distribution distribution and extensive tissue binding,
particularly in the brain.
] Extensively metabolized in the liver, primarily by
Metabolism
cytochrome P450 enzymes (e.g., CYP2D6).
Metabolites are excreted in the urine and feces.
Excretion The elimination half-life is typically long and

variable.

Experimental Protocols
Radioligand Binding Assay (Hypothetical)

To determine the receptor binding affinities of a compound like Imiclopazine, a competitive
radioligand binding assay would have been a standard method during the period of its
development.[11][12]

Objective: To determine the inhibitory constant (Ki) of Imiclopazine for the dopamine D2

receptor.
Materials:

Rat striatal tissue homogenate (a rich source of D2 receptors).

[3H]-Spiperone (a radiolabeled D2 antagonist).[13]

Imiclopazine solutions of varying concentrations.

Incubation buffer.
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e Glass fiber filters.
¢ Scintillation fluid and a scintillation counter.
Protocol:

o Tissue Preparation: Homogenize rat striatal tissue in a suitable buffer and prepare a
membrane fraction by centrifugation.

o Assay Setup: In a series of test tubes, combine the membrane preparation, a fixed
concentration of [3H]-Spiperone, and varying concentrations of Imiclopazine.

 Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time to allow
binding to reach equilibrium.

o Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the
receptor-bound radioligand from the unbound radioligand.[11]

e Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound
radioligand.

o Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity
using a scintillation counter.

o Data Analysis: Plot the percentage of inhibition of [3H]-Spiperone binding against the
concentration of Imiclopazine to determine the IC50 value (the concentration of
Imiclopazine that inhibits 50% of the specific binding). The Ki value is then calculated from
the IC50 using the Cheng-Prusoff equation.[14]
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Caption: Workflow for a Radioligand Binding Assay.

Clinical and Preclinical Information

Imiclopazine was primarily investigated for the treatment of schizophrenia.[1] Clinical trials

conducted in the 1960s were reported to be favorable, suggesting efficacy in managing

psychotic symptoms.[1] It was also noted to have strong sedative and antiemetic properties,

which are common characteristics of phenothiazine antipsychotics.[1] However, for reasons
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that are not well-documented in the available literature, Imiclopazine was never brought to
market.

Conclusion

Imiclopazine is a phenothiazine derivative with a pharmacological profile that is likely
consistent with other drugs in its class. Its primary mechanism of action is presumed to be
dopamine D2 receptor antagonism, supplemented by interactions with muscarinic, histaminic,
and adrenergic receptors. While specific quantitative data for Imiclopazine is lacking, its
chemical structure and the general properties of phenothiazines provide a strong basis for
understanding its potential therapeutic effects and side effect profile. The absence of this
compound from the market for several decades means that further research would be required
to fully elucidate its pharmacological characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Imiclopazine - Wikipedia [en.wikipedia.org]

2. Imiclopazine dihydrochloride | C25H34CI3N50S | CID 23895 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 3. Imiclopazine | 7224-08-0 [chemicalbook.com]

e 4. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. webhome.auburn.edu [webhome.auburn.edu]
e 6. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
o 7. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]

» 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC
[pmc.ncbi.nlm.nih.gov]

9. go.drugbank.com [go.drugbank.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1207428?utm_src=pdf-body
https://www.benchchem.com/product/b1207428?utm_src=pdf-body
https://www.benchchem.com/product/b1207428?utm_src=pdf-body
https://www.benchchem.com/product/b1207428?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Imiclopazine
https://pubchem.ncbi.nlm.nih.gov/compound/Imiclopazine-dihydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Imiclopazine-dihydrochloride
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB51178930.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9680852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9680852/
http://webhome.auburn.edu/~deruija/dant_phenothiazines.pdf
https://www.ncbi.nlm.nih.gov/books/NBK556113/
https://web.williams.edu/imput/synapse/pages/IIIB5.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4711768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4711768/
https://go.drugbank.com/articles/A4965
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 10. thecarlatreport.com [thecarlatreport.com]
e 11. giffordbioscience.com [giffordbioscience.com]

» 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions -
PMC [pmc.ncbi.nlm.nih.gov]

e 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
e 14. scielo.br [scielo.br]

 To cite this document: BenchChem. [Imiclopazine: A Technical Pharmacological Profile].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207428#pharmacological-profile-of-imiclopazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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